![molecular formula C19H22N2O3S2 B2641911 N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide CAS No. 1797876-81-3](/img/structure/B2641911.png)
N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, the synthesis of a parent molecule, N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, was initiated by the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate at pH 9 .Scientific Research Applications
- Researchers have synthesized 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- The newly prepared compounds were tested against bacterial strains such as E. coli, B. mycoides, and C. albicans. Notably, four compounds demonstrated superior antimicrobial activity compared to others .
- Although specific studies on this compound are limited, related 1,3,4-thiadiazoles have shown anti-inflammatory effects. Further investigation could explore its potential in modulating inflammatory responses .
- One derivative, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide , exhibited significant inhibition of growth in the SK-MEL-2 cell line. Its IC50 value (half maximal inhibitory concentration) was 4.27 µg/mL .
- While not extensively studied, 1,3,4-thiadiazoles have potential industrial applications due to their diverse chemical reactivity. These compounds can serve as building blocks for various nitrogen-, oxygen-, sulfur-, and selenium-containing molecules .
- The compound’s structural features make it interesting for medicinal chemistry. Further exploration could reveal novel pharmacological activities, especially considering the broader class of hydrazonoyl halides to which it belongs .
Antimicrobial Activity
Anti-Inflammatory Properties
Cytotoxicity Against Cancer Cells
Industrial Applications
Pharmaceutical Prospects
properties
IUPAC Name |
N-[4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-15(22)20-17-7-9-18(10-8-17)26(23,24)21-12-11-19(25-14-13-21)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJLVKURAUUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.